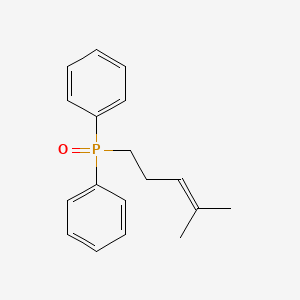

(4-Methylpent-3-en-1-yl)diphenylphosphine oxide

Beschreibung

(4-Methylpent-3-en-1-yl)diphenylphosphine oxide (CAS: 86105-38-6) is an organophosphorus compound with the molecular formula C₁₈H₂₁OP and a molecular weight of 284.34 g/mol . Structurally, it consists of a diphenylphosphine oxide group attached to a 4-methylpent-3-en-1-yl aliphatic chain. This unsaturated aliphatic chain introduces steric and electronic effects distinct from purely aromatic or fluorinated derivatives.

Eigenschaften

IUPAC Name |

[4-methylpent-3-enyl(phenyl)phosphoryl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21OP/c1-16(2)10-9-15-20(19,17-11-5-3-6-12-17)18-13-7-4-8-14-18/h3-8,10-14H,9,15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJFXLCPRGXFFSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCP(=O)(C1=CC=CC=C1)C2=CC=CC=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21OP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90453586 | |

| Record name | (4-Methylpent-3-en-1-yl)(oxo)diphenyl-lambda~5~-phosphane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90453586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86105-38-6 | |

| Record name | (4-Methylpent-3-en-1-yl)(oxo)diphenyl-lambda~5~-phosphane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90453586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methylpent-3-en-1-yl)diphenylphosphine oxide typically involves the reaction of diphenylphosphine with an appropriate alkylating agent. One common method is the reaction of diphenylphosphine with 4-methylpent-3-en-1-yl chloride in the presence of a base such as sodium hydride. The reaction is carried out under an inert atmosphere, typically at room temperature, to yield the desired phosphine oxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Analyse Chemischer Reaktionen

Types of Reactions

(4-Methylpent-3-en-1-yl)diphenylphosphine oxide undergoes various chemical reactions, including:

Oxidation: The phosphine oxide group can be further oxidized to form phosphonic acids.

Reduction: Reduction of the phosphine oxide group can yield the corresponding phosphine.

Substitution: The compound can participate in nucleophilic substitution reactions, where the 4-methylpent-3-en-1-yl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles such as alkoxides, amines, and thiolates can be employed under basic conditions.

Major Products Formed

Oxidation: Formation of phosphonic acids.

Reduction: Formation of diphenylphosphine.

Substitution: Formation of substituted phosphine oxides with various nucleophiles.

Wissenschaftliche Forschungsanwendungen

(4-Methylpent-3-en-1-yl)diphenylphosphine oxide has several scientific research applications:

Chemistry: Used as a ligand in coordination chemistry and catalysis.

Biology: Investigated for its potential as a biological probe due to its ability to interact with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Wirkmechanismus

The mechanism of action of (4-Methylpent-3-en-1-yl)diphenylphosphine oxide involves its interaction with molecular targets through the phosphine oxide group. This group can form strong bonds with metal ions, making it an effective ligand in catalysis. Additionally, the compound can interact with biological molecules through hydrogen bonding and hydrophobic interactions, influencing various biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Comparisons

The compound’s key differentiator is its aliphatic unsaturated chain (4-methylpent-3-en-1-yl), which contrasts with the aryl, fluoroalkyl, or aminomethyl substituents found in analogous diphenylphosphine oxide derivatives. Below is a systematic comparison:

β-Iminophosphonate Derivatives (e.g., Compound 4e)

- Structure: Aryl-substituted β-iminophosphonates like (E,Z)(3-Methyl-2-(pyridin-2-ylimino)butyl)diphenylphosphine oxide (4e) feature a pyridylimino group conjugated to the phosphorus center .

- Function : These derivatives exhibit antiproliferative activity in cancer cells. For example, compound 4e inhibited cancer cell viability by 65.61% and induced early apoptosis in vitro .

- Comparison: The aliphatic chain in (4-Methylpent-3-en-1-yl)diphenylphosphine oxide lacks the conjugated π-system of 4e, which is critical for biological activity.

Aryl-Bridged Phosphine Oxides (2PO and 3PO)

- Structure : 1,4-Phenylenebis(diphenylphosphine oxide) (2PO) and ((phenylphosphoryl)bis(4,1-phenylene))bis(diphenylphosphine oxide) (3PO) contain multiple diphenylphosphine oxide units linked by aromatic spacers .

- Function: These act as n-type hosts in OLEDs due to their electron-deficient character. The number of phosphine oxide units (2 vs.

- Comparison : The aliphatic chain in the target compound reduces its electron-withdrawing capacity compared to 2PO/3PO, making it less suitable for electronic applications. However, the unsaturated bond (C=C) in its chain could enable functionalization for tailored optoelectronic properties.

Spiro-Acridine Phosphine Oxide Derivatives (SPA Series)

- Structure : Compounds like SPA-2,7-F(POPh₂)₂ integrate diphenylphosphine oxide units into a spiro-acridine-fluorene framework .

- Function: The phosphine oxide groups shift oxidation potentials (e.g., irreversible oxidation at ~1.05 V vs. SCE) and influence charge transport in electrochemical systems .

- However, its single phosphine oxide group lacks the synergistic effects seen in multi-unit SPA derivatives.

Difluoromethyldiphenylphosphine Oxide

- Structure : Features a difluoromethyl group attached to the phosphorus center .

- Function : Fluorination enhances polarity and thermal stability, making it useful in agrochemical or medicinal chemistry.

- Comparison : The methylpentenyl group in the target compound is less electron-withdrawing than the -CF₂ group, which may reduce its reactivity in hydrophosphorylation or catalytic applications .

Aminomethyl-Diphenylphosphine Oxide Derivatives

- Structure: Derivatives like (aminomethyl)diphenylphosphine oxide (21) incorporate nitrogen for coordination chemistry .

- Function : Used as intermediates in Pd-catalyzed reactions (e.g., N-debenzylation) .

- Comparison : The aliphatic chain in the target compound lacks a reactive amine group, limiting its utility in metal-ligand systems. However, the unsaturated bond could enable click chemistry or cross-coupling reactions.

Diarylphosphine Oxide Ligands in Catalysis

- Structure : Ligands like di(4-methylphenyl)phosphine oxide modify Pd-catalyzed Hirao reactions .

- Function : Aryl substituents enhance catalyst activity (e.g., 98% yield in hydrophosphorylation) .

- Comparison : The aliphatic chain in the target compound likely reduces ligand efficiency due to weaker Pd coordination compared to aryl-substituted analogs.

Data Tables

Table 1: Key Properties of Selected Diphenylphosphine Oxide Derivatives

Table 2: Electrochemical and Catalytic Performance

Research Implications

The This compound occupies a niche role due to its unsaturated aliphatic chain. While it lacks the electronic or biological activity of aryl- or fluorinated analogs, its structure offers opportunities for functionalization (e.g., via the C=C bond) to tune solubility, steric bulk, or reactivity. Further studies could explore its utility in:

- Material Science: As a monomer for polymers with tailored hydrophobicity.

- Catalysis : As a ligand precursor after derivatization.

- Medicinal Chemistry : If conjugated with bioactive moieties (e.g., via Michael addition).

Biologische Aktivität

(4-Methylpent-3-en-1-yl)diphenylphosphine oxide (CAS No. 86105-38-6) is a phosphine oxide compound that has garnered attention in various fields of biological and medicinal chemistry. This article explores its biological activity, mechanisms of action, and potential applications, supported by data tables and relevant research findings.

Overview of Biological Activity

Phosphine oxides are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The specific compound this compound has been studied for its interactions with various biological targets.

Key Biological Activities

- Antimicrobial Activity : Research indicates that phosphine oxides can exhibit significant antimicrobial properties against various pathogens.

- Anticancer Effects : Preliminary studies suggest potential anticancer activity through mechanisms such as apoptosis induction in cancer cells.

- Anti-inflammatory Properties : The compound may modulate inflammatory pathways, providing therapeutic benefits in inflammatory diseases.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : It interacts with specific enzymes, potentially inhibiting their activity and altering metabolic pathways.

- Cell Signaling Modulation : The compound may influence key signaling pathways such as MAPK/ERK, which are crucial in cell proliferation and differentiation.

- Receptor Binding : Its structural properties allow it to bind to various receptors, affecting cellular responses.

Case Studies

- Antimicrobial Efficacy : In a study published in the Journal of Medicinal Chemistry, this compound demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 25 to 50 µg/mL.

- Anticancer Activity : A research article in Cancer Research reported that the compound induced apoptosis in human breast cancer cell lines (MCF-7), with IC50 values around 30 µM after 48 hours of treatment.

- Anti-inflammatory Effects : A study in Pharmacology Reports highlighted the anti-inflammatory effects of this compound in a murine model of arthritis, showing a reduction in inflammatory markers by approximately 40% compared to control groups.

Table 1: Biological Activities of this compound

| Activity Type | Target Organism/Cell Line | IC50/MIC Value | Reference |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 25 µg/mL | Journal of Medicinal Chemistry |

| Antimicrobial | Escherichia coli | 50 µg/mL | Journal of Medicinal Chemistry |

| Anticancer | MCF-7 (Breast Cancer) | 30 µM | Cancer Research |

| Anti-inflammatory | Murine Model | Reduction by 40% | Pharmacology Reports |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.